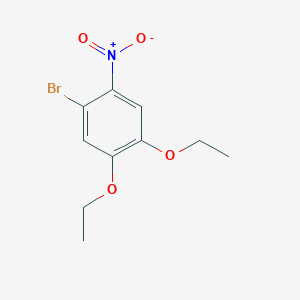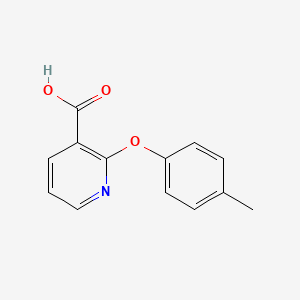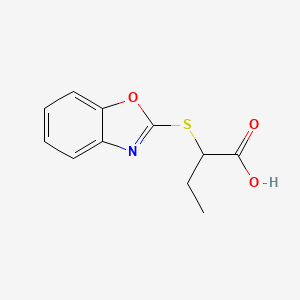
1-Bromo-4,5-diethoxy-2-nitrobenzene
Overview
Description
1-Bromo-4,5-diethoxy-2-nitrobenzene is an organic compound with the molecular formula C10H12BrNO4 and a molecular weight of 290.11 g/mol . It is characterized by the presence of bromine, nitro, and ethoxy functional groups attached to a benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Bromo-4,5-diethoxy-2-nitrobenzene typically involves the bromination of 4,5-diethoxy-2-nitrobenzene. The reaction is carried out under controlled conditions to ensure the selective substitution of a hydrogen atom by a bromine atom on the benzene ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst or under specific temperature and solvent conditions .
Chemical Reactions Analysis
1-Bromo-4,5-diethoxy-2-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reducing agents.
Oxidation Reactions: The ethoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Scientific Research Applications
1-Bromo-4,5-diethoxy-2-nitrobenzene is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: It is used in the development of bioactive compounds and as a probe in biochemical assays.
Medicine: It is explored for its potential use in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-4,5-diethoxy-2-nitrobenzene involves its interaction with various molecular targets and pathways. The bromine and nitro groups play a crucial role in its reactivity and interaction with other molecules. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
1-Bromo-4,5-diethoxy-2-nitrobenzene can be compared with similar compounds such as:
1-Bromo-4,5-dimethoxy-2-nitrobenzene: This compound has methoxy groups instead of ethoxy groups, which can affect its reactivity and solubility.
1-Bromo-2-nitrobenzene: Lacks the ethoxy groups, making it less complex and potentially less reactive in certain reactions.
4-Bromo-5-nitroveratrole: Another similar compound with different substituents on the benzene ring.
Properties
IUPAC Name |
1-bromo-4,5-diethoxy-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO4/c1-3-15-9-5-7(11)8(12(13)14)6-10(9)16-4-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCUSTMNIBFKBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)[N+](=O)[O-])Br)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396815 | |
| Record name | 1-bromo-4,5-diethoxy-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73775-84-5 | |
| Record name | 1-bromo-4,5-diethoxy-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 3-[(2,5-dimethoxyphenyl)thio]propanoate](/img/structure/B1622346.png)
![5-(Chloromethyl)-3-(4-[5-(chloromethyl)-1,2,4-oxadiazol-3-YL]phenyl)-1,2,4-oxadiazole](/img/structure/B1622347.png)
![Ethyl 2-{2-[4-(tert-butyl)phenyl]-1,3-thiazol-4-yl}acetate](/img/structure/B1622348.png)

![4-[4-(tert-butyl)phenyl]-5-mercapto-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B1622351.png)



![3-[2-(4-Chlorophenyl)-2-oxoethyl]benzamide](/img/structure/B1622357.png)
![8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline](/img/structure/B1622359.png)

